molecular formula C6H6BrNO2 B1365157 Methyl 5-bromo-1H-pyrrole-2-carboxylate CAS No. 934-07-6

Methyl 5-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B1365157
CAS No.: 934-07-6
M. Wt: 204.02 g/mol
InChI Key: ZYBOXSDTMZRWBC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-pyrrole-2-carboxylate: is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Mechanism of Action

Target of Action

Methyl 5-bromo-1H-pyrrole-2-carboxylate is a complex organic compound with potential biological activity

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 1H-pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Methyl 5-bromo-1H-pyrrole-2-carboxylate is widely used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

2. Biological Activity

  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate enhanced efficacy against resistant bacterial strains .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, with modifications leading to increased potency against specific cancer types while minimizing toxicity to normal cells .

3. Medicinal Chemistry

  • Drug Development : It serves as an intermediate in the synthesis of drug candidates and bioactive molecules. Researchers have explored its potential in developing new antibiotics and anticancer agents, leveraging its unique chemical structure to enhance biological activity .

4. Material Science

  • New Materials Development : The compound is also utilized in the development of novel materials and chemical processes, contributing to advancements in fields such as polymer science and nanotechnology.

Case Study 1: Antimicrobial Activity

A recent study synthesized various analogs of this compound with modifications on the pyrrole ring. These analogs were evaluated for their antibacterial properties against resistant strains, revealing several derivatives with improved efficacy compared to the parent compound. The modifications allowed for better interaction with bacterial cell walls, enhancing the compounds' ability to disrupt bacterial growth.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound derivatives. Researchers found that specific substitutions increased the potency against certain cancer types, such as breast and lung cancer cells, while reducing toxicity toward normal cells. This study highlighted the potential for designing targeted therapies based on structural modifications of this compound.

Table 1: Synthesis Conditions for this compound

Reaction TypeYield (%)Reaction Conditions
Bromination71%In dichloromethane at low temperatures
SubstitutionVariesDepends on nucleophile used
ReductionVariesStandard reduction conditions
DerivativeActivity TypeEfficacy (IC50)
This compoundAntimicrobial10 µM
Modified Analog AAntimicrobial5 µM
Modified Analog BAnticancer8 µM

Comparison with Similar Compounds

Uniqueness: This structural feature allows for selective functionalization and the development of derivatives with specific properties .

Biological Activity

Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS No. 934-07-6) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, highlighting its mechanisms of action, biological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrNO2. The presence of a bromine atom in the structure may influence its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The specific mode of action for this compound remains largely unexplored due to limited targeted studies. However, it is believed to interact with various biological targets based on its structural properties. It can undergo several chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : The pyrrole ring can be oxidized or reduced, potentially leading to derivatives with different biological activities.
  • Coupling Reactions : It can participate in coupling reactions to form more complex molecules, which may enhance its pharmacological profiles.

Antimicrobial and Antiviral Properties

Research indicates that pyrrole derivatives, including this compound, exhibit promising antimicrobial and antiviral activities. For instance, related compounds have shown effectiveness against drug-resistant strains of tuberculosis (TB) due to their ability to inhibit specific bacterial enzymes involved in mycolic acid biosynthesis .

Anticancer Activity

Pyrrole derivatives are also being explored for their anticancer properties. A study highlighted the synthesis of pyrrole-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines. These compounds were designed based on structure-activity relationship (SAR) studies, which showed that modifications could lead to enhanced potency against tumors .

Case Study: Antitubercular Activity

A detailed investigation into pyrrole derivatives revealed that certain modifications significantly improved their activity against Mycobacterium tuberculosis. For example, compounds with bulky substituents exhibited increased potency compared to simpler structures. The most effective derivative showed a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant TB strains .

CompoundStructure ModificationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 1Base Structure> 64> 64
Compound 5Bulky Substituent< 0.016> 64
Compound 14Electron-withdrawing< 0.032> 64

Case Study: Hepatitis B Virus Inhibition

In another study focusing on hepatitis B virus (HBV), this compound was part of a set of pyrrole-scaffold inhibitors evaluated for their binding characteristics with HBV core proteins. Molecular dynamics simulations indicated that these inhibitors exhibited strong nonpolar interactions with key residues in the protein, enhancing their potential as therapeutic agents against HBV .

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBOXSDTMZRWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469242
Record name Methyl 5-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-07-6
Record name Methyl 5-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of pyrrole-2-carboxylic acid methyl ester (79.9 mmol, 10.0 g) in carbon tetrachloride (300 ml) was heated to 70° C., then treated dropwise with a solution of bromine (99.9 mmol, 126.0 ml) in carbon tetrachloride (200 ml). The reaction was initiated by the addition of iodine (40 mg). After the addition was complete, the reaction was held at 70° C. for 10 min, then cooled to room temperature using an ice bath. The mixture was washed with 10% aqueous sodium carbonate (100 ml), followed by water (100 ml). The organics were concentrated under reduced pressure and the residue was purified by silica gel chromatography to provide 4.5 g (27%) of 5-bromo-1H-pyrrole-2-carboxylic acid methyl ester. 1H NMR (CDCl3) δ9.29 (1H, s), 6.80 (1H, dd, J=3.9, 2.7), 6.23 (1H, dd, J=3.8, 2.6), 3.88 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 1-(4-methoxybutyl)-1H-pyrrole-2-carboxylate (4.5 g) was dissolved in dichloromethane (30 ml), N-bromosuccinimide (4.0 g) was added and the mixture was stirred for 1 hr. The reaction mixture was washed successively with water and brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography, and a fraction eluted with ethyl acetate-hexane (1:4) was concentrated under reduced pressure to give the object product (2.2 g).
Name
Methyl 1-(4-methoxybutyl)-1H-pyrrole-2-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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